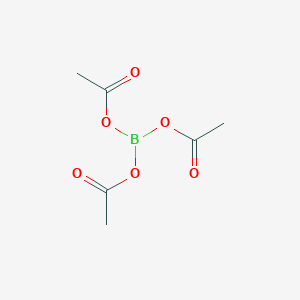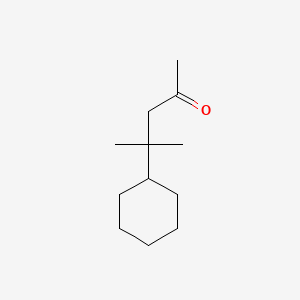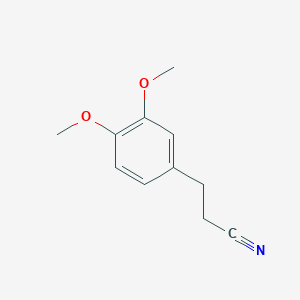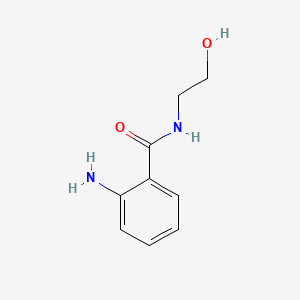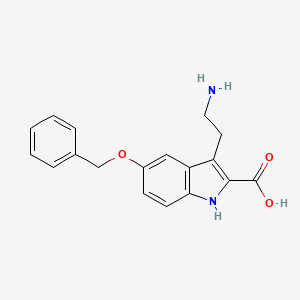
3-(2-aminoethyl)-5-(benzyloxy)-1H-indole-2-carboxylic acid
Übersicht
Beschreibung
“3-(2-aminoethyl)-5-(benzyloxy)-1H-indole-2-carboxylic acid” is a complex organic compound. It contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The molecule also contains an aminoethyl group (-NH2), a benzyloxy group (benzyl-O-) and a carboxylic acid group (-COOH) .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different group to the molecule. For instance, the indole group could be synthesized through a Fischer indole synthesis or a Bartoli indole synthesis . The aminoethyl group might be introduced through a nucleophilic substitution reaction . The benzyloxy group could be introduced through a Williamson ether synthesis . Finally, the carboxylic acid group could be introduced through a variety of methods, such as oxidation of a primary alcohol or aldehyde .Molecular Structure Analysis
The molecule’s structure would be characterized by the presence of the indole ring system, with the benzyloxy group attached at the 5-position, the aminoethyl group attached at the 3-position, and the carboxylic acid group attached at the 2-position .Chemical Reactions Analysis
As an amine, the aminoethyl group could participate in reactions such as acid-base reactions, alkylation, acylation, and nucleophilic substitution . The benzyloxy group could undergo reactions typical of ethers, such as cleavage by strong acids . The carboxylic acid group could undergo reactions such as reduction, esterification, and amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the polar carboxylic acid group could enhance its solubility in water . The compound’s melting and boiling points, density, and other properties would depend on factors such as its molecular weight and the specific arrangement of its atoms .Wissenschaftliche Forschungsanwendungen
- Application : A novel derivative, PASP-capped 2-aminoethylamino acid (PASP–ED₂A) , has been designed. It shows better scale inhibition performance than PASP. The coordination atoms in PASP–ED₂A chelate with Ca²⁺ ions, inhibiting their combination with anions and preventing scale formation. At a concentration of 10 mg/L, PASP–ED₂A outperforms PASP in inhibiting CaCO₃ scale formation .
- Function : AEBC, when modified with silicones, becomes aminoethylaminopropyl dimethicone . This compound is used in hair conditioners, skin creams, and other personal care products due to its excellent conditioning properties .
- Role : Amine-based materials, including AEBC derivatives, are studied as solid CO₂ sorbents. They can capture and adsorb CO₂ from industrial processes, contributing to carbon capture and storage efforts .
Water Treatment Agent: Inhibition of Calcium Scales
Surface-Active Agent in Cosmetics and Personal Care Products
Carbon Capture and CO₂ Sorbent
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Future research could explore the potential uses of this compound in various fields, such as medicine or materials science. For instance, modifications of the indole ring system are found in many natural products and pharmaceuticals, so this compound could potentially serve as a starting point for the synthesis of new drugs .
Eigenschaften
IUPAC Name |
3-(2-aminoethyl)-5-phenylmethoxy-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c19-9-8-14-15-10-13(23-11-12-4-2-1-3-5-12)6-7-16(15)20-17(14)18(21)22/h1-7,10,20H,8-9,11,19H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERYDSXBQXBEGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC(=C3CCN)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353579 | |
| Record name | 3-(2-aminoethyl)-5-(benzyloxy)-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-aminoethyl)-5-(benzyloxy)-1H-indole-2-carboxylic acid | |
CAS RN |
54987-14-3 | |
| Record name | 3-(2-aminoethyl)-5-(benzyloxy)-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-chloro-1,2-dihydrocyclopenta[b]indol-3(4H)-one](/img/structure/B3032748.png)

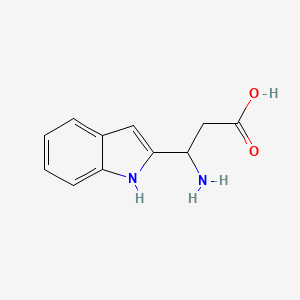
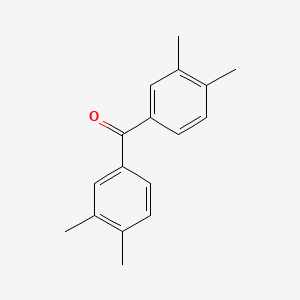
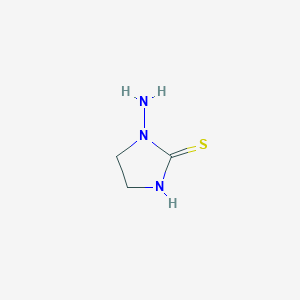
![8-Amino-7-methyl-1H-benzo[g]pteridine-2,4-dione](/img/structure/B3032757.png)
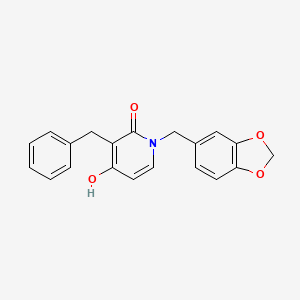
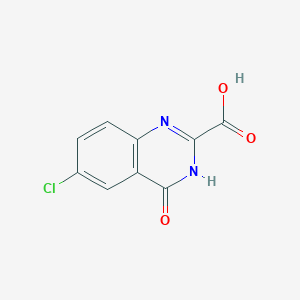
![2-{(E)-[(3-chloro-4-fluorophenyl)imino]methyl}phenol](/img/structure/B3032764.png)
